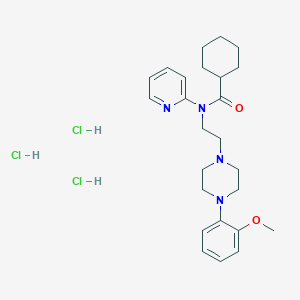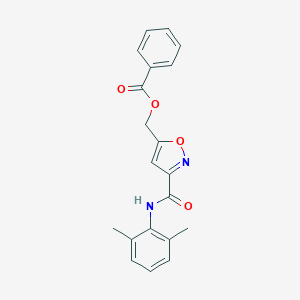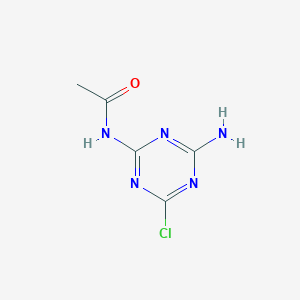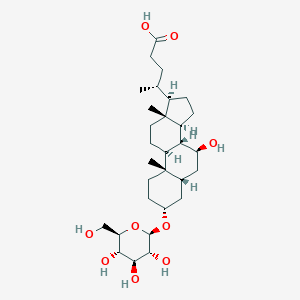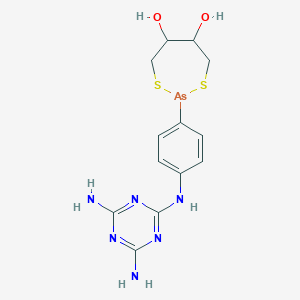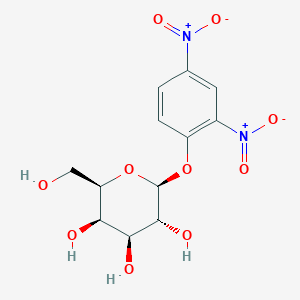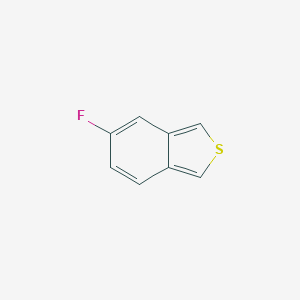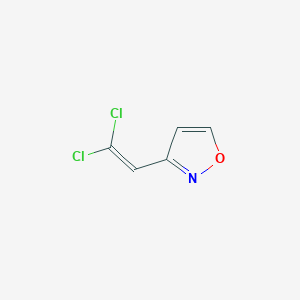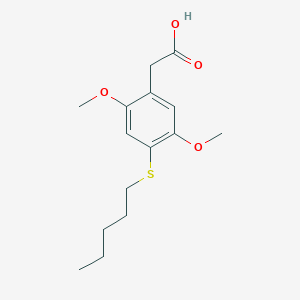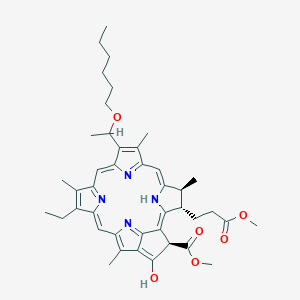
Methylpheophorbide-a-(hexyl-ether)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylpheophorbide-a-(hexyl-ether) is a chlorophyll derivative that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Methylpheophorbide-a-(hexyl-ether) involves the production of reactive oxygen species (ROS) in cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, where it induces the production of ROS. The increased levels of ROS cause oxidative stress, which leads to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Methylpheophorbide-a-(hexyl-ether) has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its selectivity towards cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, making it an effective therapy for cancer treatment. However, one of the limitations of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its potential toxicity to normal cells. This compound can induce oxidative stress in normal cells, leading to cell death.
Orientations Futures
For the study of Methylpheophorbide-a-(hexyl-ether) include the development of novel analogs, optimization of the synthesis method, and combination with other therapies.
Méthodes De Synthèse
Methylpheophorbide-a-(hexyl-ether) is synthesized using various methods, including the extraction of chlorophyll from plants or the synthesis of chlorophyll analogs. One of the most commonly used methods for the synthesis of Methylpheophorbide-a-(hexyl-ether) is the acid-catalyzed reaction of chlorophyll-a with hexanol. This method involves the use of concentrated HCl and hexanol, which are added to chlorophyll-a and heated to a specific temperature. The resulting product is then purified using column chromatography to obtain pure Methylpheophorbide-a-(hexyl-ether).
Applications De Recherche Scientifique
Methylpheophorbide-a-(hexyl-ether) has been extensively studied for its potential applications in cancer treatment. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Numéro CAS |
128146-77-0 |
|---|---|
Nom du produit |
Methylpheophorbide-a-(hexyl-ether) |
Formule moléculaire |
C42H52N4O6 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1 |
Clé InChI |
YSXJXWCZRCXKHU-RAECGGCMSA-N |
SMILES isomérique |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
SMILES canonique |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Synonymes |
methylpheophorbide-a-(hexyl-ether) MP-A-6E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



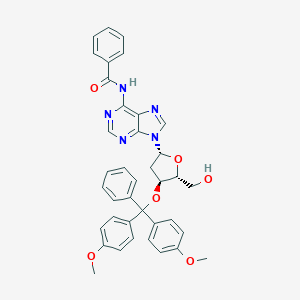
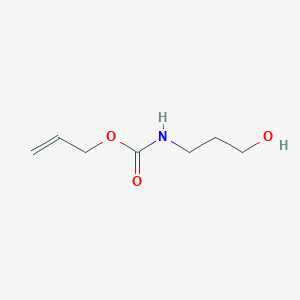
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
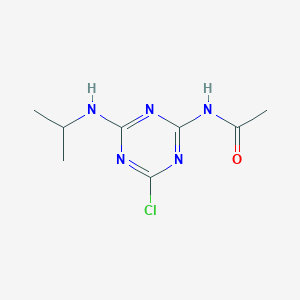
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
